proxyl-MTS

Description

Context of Site-Directed Spin Labeling (SDSL) in Modern Structural Biology Research

SDSL is a molecular biology technique that involves the specific introduction of a paramagnetic probe, known as a spin label, into a biomolecule, typically a protein encyclopedia.pubmdpi.comwikipedia.orgwikiwand.com. This is commonly achieved by introducing a unique cysteine residue at a desired position in a recombinantly expressed protein through site-directed mutagenesis. The spin label, possessing a functional group reactive towards thiol moieties, then forms a covalent bond with the introduced cysteine encyclopedia.pubfrontiersin.orgwikipedia.orgwikiwand.comresearchgate.netnih.gov. By strategically placing spin labels and analyzing their EPR spectral properties, researchers can gain insights into the local environment, mobility, and distances between labeled sites within the protein encyclopedia.pubmdpi.comttuhsc.eduinterchim.fr. This provides valuable structural and dynamic constraints that complement data from other techniques, contributing significantly to integrative structural biology approaches portlandpress.comelifesciences.org.

Historical Development and Evolution of Nitroxide Spin Labels for Protein Studies

The concept of spin labeling traces back to the mid-1960s with pioneering work by H. M. McConnell wikipedia.orgwikiwand.com. The development of stable paramagnetic nitroxide radicals provided the foundation for their use as spin labels encyclopedia.pubfrontiersin.orgwikipedia.orgnih.gov. Nitroxides are favored due to their relative stability and characteristic three-line EPR spectrum arising from the hyperfine interaction with the nitrogen nucleus frontiersin.orgwikipedia.org. Early efforts focused on attaching these labels to biomolecules to probe their environment. The advent of site-directed mutagenesis revolutionized the field, allowing precise placement of spin labels at specific amino acid residues encyclopedia.pubwikipedia.orgwikiwand.com. This led to the development of various nitroxide-based spin labels functionalized to react with specific amino acid side chains, with a strong emphasis on cysteine-reactive labels due to the relative rarity and high reactivity of free thiol groups in proteins frontiersin.orgmdpi.com. The evolution of spin labels has involved designing probes with different linkers and nitroxide moieties to optimize factors such as specificity, reactivity, rigidity, and minimal perturbation of the protein structure frontiersin.orgnih.govrsc.org.

Fundamental Role of Proxyl-MTS in Electron Paramagnetic Resonance (EPR) Spectroscopy

The primary role of this compound in EPR spectroscopy is to serve as a reporter group whose spectral characteristics are exquisitely sensitive to its local environment and motion mdpi.comttuhsc.eduinterchim.fr. When covalently attached to a specific site on a protein, the EPR spectrum of the this compound label provides information about the rotational mobility of the label side chain, which is influenced by the local protein structure and dynamics, as well as the surrounding solvent environment mdpi.comttuhsc.eduinterchim.fr. The shape of the continuous wave (CW) EPR spectrum is particularly sensitive to motions on the nanosecond timescale mdpi.comelifesciences.org. Analysis of the spectral line shape can reveal the degree of immobilization or flexibility at the labeled site mdpi.comttuhsc.eduinterchim.fr. Furthermore, by measuring the accessibility of the spin label to paramagnetic relaxation agents in the solution (such as oxygen or gadolinium complexes), information about the solvent accessibility of the labeled residue can be obtained mdpi.comttuhsc.eduinterchim.fr. In studies involving two spin labels, dipolar interactions between them can be measured using pulsed EPR techniques like Double Electron-Electron Resonance (DEER), allowing the determination of distances between the labeled sites encyclopedia.pubportlandpress.comannualreviews.orgmdpi.com.

Detailed research findings using this compound highlight its utility in probing protein dynamics. For instance, studies on the protein Tau utilized both this compound and MTSL labels to investigate its interaction with microtubules nih.gov. EPR spectra of Tau labeled with this compound showed characteristic three-line spectra indicative of a disordered protein with high label and side-chain flexibility nih.gov. Spectral simulations provided rotational correlation times (τc) reflecting the mobility of the labeled residues nih.gov.

| Protein State | Spin Label | Rotational Correlation Time (τc) | Notes | Source |

| Tau alone in solution | This compound | 0.24 ± 0.02 ns | Single component simulation | nih.gov |

| Tau alone in solution | MTSL | 0.19 ± 0.01 ns | Single component simulation | nih.gov |

| Tau + Tubulin | This compound | 0.24 ± 0.02 ns (19%), 0.76 ± 0.02 ns (81%) | Two components, rapid regime mobility | nih.gov |

| Tau + Taxol-stabilized MTs | This compound | 0.24 ± 0.02 ns (55%), 1.19 ± 0.02 ns (45%) | Two components, rapid regime mobility | nih.gov |

Note: The table above presents data extracted from search result nih.gov regarding rotational correlation times obtained from EPR spectra simulations of Tau protein labeled with this compound and MTSL under different conditions. The interactivity of this table is limited to standard web browser table functionalities.

These findings demonstrate that this compound can effectively report on the local environment and dynamic state of a protein, distinguishing between free and bound states and revealing conformational heterogeneity nih.gov. The difference in observed mobility between this compound and MTSL in this study also underscores how the choice of spin label can influence the reported dynamics, likely due to variations in their linkers and intrinsic flexibility nih.gov. This compound, with its specific chemical structure and reactivity, thus serves as a valuable probe for dissecting the intricate structural and dynamic landscape of proteins via EPR spectroscopy.

Structure

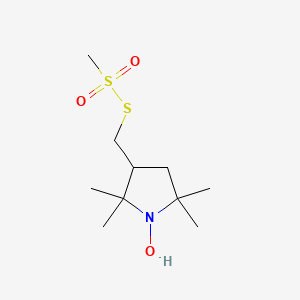

3D Structure

Properties

IUPAC Name |

1-hydroxy-2,2,5,5-tetramethyl-3-(methylsulfonylsulfanylmethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO3S2/c1-9(2)6-8(7-15-16(5,13)14)10(3,4)11(9)12/h8,12H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRGRMWJGHAOGQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C(N1O)(C)C)CSS(=O)(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20662164 | |

| Record name | S-[(1-Hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl] methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201403-46-5 | |

| Record name | S-[(1-Hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl] methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological Frameworks for Proxyl Mts Integration into Biomolecular Systems

Principles of Site-Directed Mutagenesis for Cysteine Residue Introduction

Site-directed spin labeling (SDSL) is a technique for investigating protein structure and dynamics using electron spin resonance wikiwand.comwikipedia.org. A fundamental step in SDSL with proxyl-MTS is the introduction of cysteine residues at desired positions within the protein sequence using site-directed mutagenesis wikiwand.comwikipedia.org. Since cysteine residues contain a unique free thiol group (-SH), they serve as specific attachment points for thiol-reactive spin labels like this compound wikiwand.comwikipedia.orgnih.gov.

Proteins naturally contain a varying number of cysteine residues. For site-specific labeling, it is often necessary to remove native, non-essential cysteine residues by mutagenesis to other amino acids, typically serine, to prevent labeling at undesired locations nih.gov. Subsequently, a cysteine residue is introduced at the specific site(s) chosen for labeling wikiwand.comwikipedia.orgnih.gov. This strategy ensures that the this compound molecule attaches only to the engineered cysteine, providing precise positional information wikiwand.comwikipedia.org. This approach has been particularly useful in the study of membrane proteins, such as ion channels and transporters, as well as enzymes and receptors ttuhsc.eduinterchim.fr.

Chemical Reactivity and Covalent Attachment of this compound to Target Proteins

This compound belongs to the class of methanethiosulfonate (B1239399) (MTS) derivatives, which are highly effective thiol-reactive reagents ttuhsc.eduinterchim.frrsc.org. The covalent attachment of this compound to a target protein occurs through a specific reaction with the sulfhydryl group of a cysteine residue.

Thiol-Specific Reaction Mechanisms of Methanethiosulfonate Derivatives

Methanethiosulfonates (MTS) react specifically and rapidly with thiols, including the sulfhydryl groups of cysteine residues in proteins ttuhsc.eduinterchim.frrsc.org. This reaction results in the formation of a mixed disulfide bond between the sulfur atom of the cysteine residue and the sulfur atom of the MTS derivative, releasing a methanesulfinate (B1228633) leaving group ttuhsc.eduinterchim.frrsc.orgnih.govunimi.it. The reaction is a nucleophilic substitution where the deprotonated thiol (thiolate anion, S⁻) attacks the electrophilic sulfur atom of the methanethiosulfonate group rsc.org.

The general mechanism involves the thiolate anion of the cysteine attacking the thiosulfonate sulfur, leading to the displacement of the methylsulfinate group (CH₃SO₂⁻). rsc.org This forms a stable, covalent disulfide linkage (-S-S-) between the protein cysteine and the proxyl spin label moiety. ttuhsc.eduinterchim.frrsc.orgnih.govunimi.it

Considerations for Reaction Selectivity and Efficiency

The high selectivity of MTS reagents for thiols is attributed to the high nucleophilicity of the thiolate anion, which is significantly greater than that of other nucleophilic amino acid side chains like lysine (B10760008) or histidine at physiological pH ttuhsc.eduinterchim.fracs.org. While the reaction is highly specific to thiols, particularly at neutral to slightly alkaline pH, factors such as pH, temperature, reaction time, and reagent concentration can influence reaction efficiency ttuhsc.eduinterchim.fracs.orggoogle.com.

The reaction is generally rapid, often occurring within minutes under mild conditions ttuhsc.eduinterchim.frgoogle.com. However, the local environment of the cysteine residue within the protein can affect its reactivity interchim.fracs.org. Factors such as steric accessibility, the pKa of the cysteine thiol (influenced by neighboring residues), and the conformational state of the protein can impact the rate and efficiency of labeling interchim.fracs.org. For instance, slower rates of modification may indicate that the cysteine is less accessible, potentially buried within the protein structure or located in a channel pore interchim.fr. Careful control of reaction conditions, including using an appropriate excess of the this compound reagent, is crucial for achieving complete and efficient labeling at the target site ttuhsc.edugoogle.com.

Strategies for Site-Specific Incorporation of this compound within Protein Constructs

Beyond site-directed mutagenesis to introduce a single reactive cysteine, strategies for site-specific incorporation of this compound involve careful planning of the labeling reaction conditions and protein handling.

Purified protein containing the engineered cysteine residue is typically reacted with a solution of this compound. nih.gov The reaction is commonly performed in aqueous buffers at controlled pH, often around neutral to slightly alkaline, to ensure the cysteine thiol is in its reactive thiolate form ttuhsc.eduacs.orggoogle.comnih.gov. The concentration of this compound and the reaction time are optimized to achieve complete labeling while minimizing potential side reactions or protein damage ttuhsc.edunih.gov.

After the labeling reaction, excess, unreacted this compound must be removed from the protein sample to prevent non-specific modifications or interference with downstream applications nih.govnih.gov. This is typically achieved through purification steps such as dialysis, gel filtration chromatography (e.g., using desalting columns), or precipitation and resuspension nih.govnih.gov.

The choice of solvent and buffer is also important. While MTS reagents can hydrolyze in water over time, particularly in the presence of nucleophiles, solutions made immediately before use are generally stable ttuhsc.eduinterchim.fr. DMSO can be a useful solvent for less water-soluble MTS reagents ttuhsc.eduinterchim.fr.

Control Experiment Paradigms for Validating this compound Labeling Integrity

Validating the integrity and specificity of this compound labeling is crucial for reliable interpretation of subsequent experimental data, particularly in EPR spectroscopy. Several control experiment paradigms are employed:

Assessment of Labeling Efficiency: Continuous wave (CW) EPR spectroscopy can be used to quantify the amount of spin label attached to the protein. nih.gov Comparing the signal intensity to a known concentration of free spin label or a fully labeled standard allows determination of labeling efficiency. nih.gov

Verification of Site Specificity: While site-directed mutagenesis aims for single-site labeling, it is important to confirm that labeling occurred only at the engineered cysteine. Techniques such as mass spectrometry can be used to analyze the modified protein and confirm the site of spin label attachment.

Evaluation of Protein Integrity and Function: Labeling with this compound should ideally not significantly perturb the protein's structure or function. Control experiments comparing the activity or relevant biophysical properties of the labeled protein to the unlabeled protein (or a protein with the cysteine mutated to alanine (B10760859) or serine) are essential. For example, in studies of ion channels, the effect of labeling on channel activity can be measured ttuhsc.edu.

SDS-PAGE Analysis: Running labeled protein samples on SDS-PAGE under reducing and non-reducing conditions can help assess labeling efficiency and check for unintended disulfide bond formation or aggregation. Under non-reducing conditions, incomplete labeling or the presence of free cysteine might be indicated by different band patterns compared to the fully labeled protein.

By employing these control experiments, researchers can gain confidence in the specificity and integrity of the this compound labeling, ensuring that observed experimental results are due to the properties of the protein and the strategically placed spin label, rather than artifacts of the labeling procedure.

Electron Paramagnetic Resonance Epr Spectroscopic Techniques Employing Proxyl Mts

Continuous Wave (CW) EPR Spectroscopy for Local Structural Dynamics

CW EPR spectroscopy is sensitive to the motion of the spin label on timescales ranging from picoseconds to nanoseconds mdpi.comelifesciences.org. The shape of the CW EPR spectrum of a nitroxide spin label like proxyl-MTS is highly dependent on its rotational mobility, which is influenced by the local structure and dynamics of the protein and its surrounding environment mdpi.comelifesciences.org.

Analysis of this compound Spectral Lineshapes for Rotational Mobility Information

The lineshape of a CW EPR spectrum of a nitroxide spin label provides detailed information about its rotational correlation time (τc) and the restrictions on its motion ethz.chresearchgate.netelifesciences.org. A rapidly tumbling spin label in a disordered or flexible region will typically yield a spectrum consisting of three narrow lines researchgate.netnih.gov. As the motion becomes more restricted, the lines broaden, and the spectrum becomes more anisotropic, reflecting the orientation-dependent magnetic interactions of the nitroxide radical ethz.chelifesciences.org.

Analysis of the spectral lineshape, particularly parameters like the central linewidth (δ) and the outer extrema splitting (2Azz), can be used to characterize the relative mobility of the spin label ethz.chelifesciences.org. For instance, a decrease in the central linewidth or an increase in the outer splitting indicates increased restriction of motion ethz.chelifesciences.org.

Research findings using this compound in CW EPR lineshape analysis have provided insights into the dynamics of various proteins. For example, studies on Tau protein labeled with this compound (Tauproxyl) showed that in solution, the spectra were typical of a disordered protein with high flexibility nih.gov. Upon interaction with tubulin or Taxol-stabilized microtubules, modifications in the EPR spectral shapes were observed, requiring simulation with multiple components representing different mobility regimes (Table 1) nih.gov.

Table 1: Rotational Correlation Times (τc) for Tauproxyl Under Different Conditions nih.gov

| Sample | τc (ns) Component 1 | Percentage Component 1 | τc (ns) Component 2 | Percentage Component 2 |

| Tauproxyl alone | 0.24 ± 0.02 | 100% | - | - |

| Tauproxyl + Tubulin | 0.24 ± 0.02 | 19% | 0.76 ± 0.02 | 81% |

| Tauproxyl + Taxol-stabilized MTs | 0.24 ± 0.02 | 55% | 1.19 ± 0.02 | 45% |

This data demonstrates how changes in the environment of the this compound label, induced by protein-protein interaction, are reflected in altered rotational dynamics, providing information about the structural state of the protein nih.gov.

Probing Solvent Accessibility and Local Microenvironments with this compound

CW EPR spectroscopy with this compound can also be used to probe the solvent accessibility and local microenvironment of the spin-labeled site ttuhsc.eduinterchim.frmdpi.comelifesciences.org. This is often achieved through power saturation experiments, where the saturation behavior of the EPR signal in the presence of paramagnetic relaxation agents (e.g., oxygen or nickel complexes) is analyzed mdpi.comelifesciences.org. The accessibility of the spin label to these agents is indicative of its exposure to the solvent or its burial within the protein structure elifesciences.org.

The polarity of the spin label's environment can also influence the EPR spectrum, particularly the hyperfine splitting (Azz) and g-tensor components elifesciences.orgresearchgate.net. A more polar environment can shift the Azz value to higher values researchgate.net. By analyzing these parameters, researchers can gain insights into the local microenvironment around the this compound label elifesciences.orgresearchgate.net.

This compound, with its relatively small side chain, is well-suited for these studies, as its accessibility and motion are sensitive reporters of the local protein environment ttuhsc.eduinterchim.fr. Studies have utilized this property to map the topography of membrane proteins and identify regions undergoing conformational changes upon stimuli mdpi.comelifesciences.org.

Pulsed EPR Spectroscopy for Long-Range Distance Measurements

While CW EPR is primarily used for studying local dynamics, pulsed EPR techniques, particularly Double Electron-Electron Resonance (DEER), also known as Pulsed Electron Double Resonance (PELDOR), are employed to measure distances between two or more spin labels in the nanometer range (typically 1.5 to 8 nm, and up to 16 nm in deuterated samples) researchgate.netresearchgate.netelifesciences.orgresearchgate.netljmu.ac.uknih.gov. This makes pulsed EPR with this compound an invaluable tool for determining the quaternary structure of protein complexes, mapping conformational changes, and resolving structural ensembles elifesciences.orgljmu.ac.uknih.govresearchgate.netnih.gov.

Double Electron-Electron Resonance (DEER/PELDOR) with this compound

DEER spectroscopy measures the magnetic dipolar interaction between pairs of spin labels ljmu.ac.uknih.govnih.gov. This interaction is distance-dependent, and analysis of the resulting dipolar evolution data allows for the determination of the distance distribution between the spin labels ljmu.ac.uknih.govnih.gov. This compound is a common choice for DEER experiments due to its stable nitroxide radical and its specific attachment chemistry to cysteine residues ljmu.ac.uk.

The DEER experiment typically involves a sequence of microwave pulses at two different frequencies: a pump pulse that inverts the spins of one population of labels and an observe sequence that monitors the effect on the other population ljmu.ac.uknih.gov. The resulting echo signal is modulated by the dipolar interaction, and the frequency of this modulation is related to the distance between the spins ljmu.ac.uknih.gov.

Interspin Distance Determination for Conformational Mapping

By introducing this compound spin labels at two different sites within a protein or protein complex using site-directed spin labeling, the distance between these sites can be measured using DEER nih.gov. Repeating this process with labels at different pairs of sites allows for the mapping of distances throughout the structure, providing constraints for structural modeling and validation elifesciences.orgnih.govresearchgate.net.

DEER with this compound has been successfully applied to study the conformational changes of proteins induced by various factors, such as ligand binding, membrane association, or interactions with other proteins mdpi.comnih.govnih.gov. By measuring distance changes between labeled sites in different functional states, researchers can delineate the structural rearrangements that occur during protein activity mdpi.comnih.govnih.gov.

Resolution of Multiple Conformational States in Protein Ensembles

Proteins often exist as ensembles of multiple interconverting conformational states elifesciences.orgresearchgate.net. DEER spectroscopy with this compound can be used to resolve and quantify the populations of these different states elifesciences.orgresearchgate.netnih.gov. If a protein exists in multiple conformations with distinct distances between the labeled sites, the DEER data will show a distribution of distances rather than a single peak elifesciences.orgresearchgate.netnih.gov.

Analysis of the distance distribution obtained from DEER experiments can reveal the presence of multiple components, each corresponding to a different conformational state elifesciences.orgresearchgate.netnih.gov. The relative amplitudes of these components provide information about the populations of the different states in equilibrium elifesciences.orgresearchgate.netnih.gov. This is particularly valuable for studying flexible proteins or those undergoing dynamic processes elifesciences.orgresearchgate.netnih.gov.

For example, DEER studies on G protein-coupled receptors (GPCRs) labeled with MTSL (which includes the proxyl nitroxide) have demonstrated the ability to identify distinct receptor conformations stabilized by different ligands and to determine their relative populations nih.gov. This highlights the power of DEER with this compound in characterizing the conformational heterogeneity that is often crucial for protein function nih.gov.

Electron-Nuclear Double Resonance (ENDOR) for Hyperfine Interactions

Electron-Nuclear Double Resonance (ENDOR) spectroscopy is an EPR technique that provides detailed information about the hyperfine interactions between the unpaired electron spin of a paramagnetic center and the magnetic nuclei in its vicinity. copernicus.orgillinois.edu It is often described as EPR-detected NMR. illinois.edu ENDOR is particularly useful for resolving hyperfine couplings that are not well-resolved in conventional continuous wave (CW) EPR spectra. copernicus.orgillinois.edu By applying both microwave pulses (to manipulate electron spins) and radiofrequency pulses (to manipulate nuclear spins), ENDOR allows for the detection of nuclear frequency spectra, which report on the distances and orientations of atoms surrounding the paramagnetic center with high precision. copernicus.orgillinois.edu

In the context of spin-labeled molecules, ENDOR spectroscopy using labels like this compound can provide insights into the local environment of the spin label attachment site. Hyperfine interactions arise from the coupling between the unpaired electron and nearby nuclei with non-zero nuclear spin, such as ¹H, ¹³C, and ¹⁵N. aps.org These interactions are sensitive to the spatial proximity and orientation of these nuclei relative to the spin label. By analyzing the ENDOR spectra of this compound attached to a biomolecule, researchers can gain atomic-level information about the spin label's surroundings, which in turn reflects the structure and dynamics of the labeled site. elifesciences.org While the search results mention ENDOR in general and its application to paramagnetic centers and spin labels, specific detailed research findings solely focused on this compound in ENDOR experiments for studying hyperfine interactions were not extensively detailed within the provided snippets. However, the principle of ENDOR's sensitivity to hyperfine couplings near paramagnetic centers, including spin labels, is well-established. copernicus.orgillinois.eduaps.org

Saturation Recovery EPR (SR-EPR) for Microsecond Timescale Dynamics

Saturation Recovery EPR (SR-EPR) is a pulsed EPR technique specifically designed to study electron spin-lattice relaxation times (T₁) and dynamics occurring on the microsecond timescale. nih.govnih.govpsu.edu Unlike CW EPR, which is typically sensitive to faster dynamics (picoseconds to nanoseconds), SR-EPR can probe slower motions and conformational changes that influence the rate at which the saturated electron spin system returns to thermal equilibrium. nih.govnih.gov

In SR-EPR experiments, a high-power microwave pulse is used to saturate the EPR signal. The subsequent recovery of the signal is then monitored using a low-power observing pulse. The rate of this recovery is governed by the spin-lattice relaxation time (T₁), which is sensitive to molecular motion and interactions with the environment. nih.govpsu.edu

This compound, when used as a spin label in SR-EPR, allows researchers to investigate protein dynamics in the microsecond range. nih.govnih.gov Changes in the local environment or conformational transitions of the protein that affect the mobility of the this compound label will be reflected in its T₁ values. SR-EPR can be used to study various dynamic processes, including protein folding, conformational exchange between different states, and interactions with other molecules. nih.gov The technique contributes uniquely to determining secondary and tertiary protein structure under physiological conditions and has been shown to be sensitive to conformational exchange events with characteristic lifetimes on the order of microseconds. nih.gov While detailed data tables specifically for this compound in SR-EPR were not found, the search results confirm SR-EPR as a technique used with nitroxide spin labels to study microsecond dynamics in proteins. nih.govnih.gov

Academic Research Applications of Proxyl Mts in Protein Structural Dynamics

Investigation of Protein Conformational Transitions and Allosteric Mechanisms

Proxyl-MTS has been instrumental in characterizing the subtle and often transient conformational changes that are central to protein function and regulation. By strategically introducing cysteine mutations at specific sites within a protein and subsequently labeling them with this compound, researchers can monitor changes in the local environment and distance between labeled sites, thereby tracking conformational transitions.

A classic example is the study of T4 Lysozyme, a model enzyme that undergoes a distinct "open-to-closed" conformational change upon substrate binding. By labeling two different domains of T4 Lysozyme with this compound, researchers have been able to use techniques like Double Electron-Electron Resonance (DEER) spectroscopy to measure the distance between the spin labels in the presence and absence of a substrate analog. These studies have provided quantitative data on the extent of domain closure, revealing the dynamic nature of the enzyme's active site. nih.govcornell.edufigshare.com

Similarly, the allosteric mechanisms of metallo-β-lactamase ImiS have been investigated using this compound. In a resting state, the enzyme exists in equilibrium between two conformations. Upon the binding of an inhibitor, a significant conformational shift is observed, providing evidence for a binding mechanism that involves a substantial change in the enzyme's structure. nih.gov

| State of ImiS | Conformation | Distance between Co(II) and this compound (Å) | Population |

|---|---|---|---|

| Resting Enzyme | Conformation A | 16 | In equilibrium |

| Conformation B | >25 | ||

| Inhibitor-Bound | Bound Conformation | >25 | >90% |

Elucidation of Protein Folding, Unfolding, and Misfolding Pathways

Understanding the process by which a linear polypeptide chain folds into a functional three-dimensional structure is a fundamental challenge in biochemistry. This compound, through SDSL-EPR, allows for the site-specific interrogation of protein structure during folding and unfolding events.

The folding pathway of apomyoglobin, a well-studied model protein, has been elucidated using a variety of biophysical techniques, including those that could be complemented by SDSL-EPR. Studies have shown that apomyoglobin folds through an obligatory intermediate state. scripps.edunih.govstanford.edustanford.edunih.gov By labeling different regions of the protein with this compound, researchers can gain insights into which parts of the protein achieve a folded structure at various stages of the folding process. This is achieved by measuring the mobility of the spin label; a more restricted motion indicates a more ordered, folded environment.

Furthermore, this compound is a valuable tool for investigating protein misfolding and aggregation, which are associated with numerous neurodegenerative diseases. For instance, the misfolding of α-synuclein is a key factor in Parkinson's disease. nih.govnih.govresearchgate.netyoutube.comdntb.gov.ua By labeling α-synuclein at specific residues, EPR can be used to study the conformational changes that lead to the formation of toxic oligomers and fibrils, providing a deeper understanding of the molecular basis of these diseases.

| Folding Time | Intermediate State | Characterized by | Key Structural Features |

|---|---|---|---|

| ~6 ms (B15284909) | Burst-Phase Intermediate | Quench-flow H/D exchange, NMR | Formation of A, G, and H helices |

| >6 ms to ~4 s | Latter-Phase Intermediate | Quench-flow H/D exchange, NMR | Incorporation of B helix |

| >4 s | Native State | Various spectroscopic methods | Fully folded protein with all helices |

Characterization of Protein-Protein and Protein-Ligand Interaction Interfaces

The function of many proteins is defined by their interactions with other proteins or with small molecule ligands. This compound labeling, particularly when two proteins in a complex are each labeled, allows for the precise measurement of intermolecular distances using DEER spectroscopy.

A prime example is the study of the interaction between the G-protein coupled receptor rhodopsin and its signaling partner, transducin. nih.govnih.gov By labeling specific sites on both proteins, researchers can map the interaction interface and detect conformational changes that occur upon signal transduction. These distance measurements provide crucial constraints for building accurate models of the protein complex.

Similarly, the binding of ligands to proteins can be monitored. For instance, in outer-membrane proteins, which are often challenging to study in their native environment, in-situ labeling with this compound allows for the observation of substrate binding and the associated conformational changes directly in the cell membrane. springernature.comnih.gov

| Labeled Residue Pair | State | Mean Distance (Å) | Distance Distribution Width (Å) |

|---|---|---|---|

| Residue A - Residue B | Apo (ligand-free) | 45 | 10 |

| Holo (ligand-bound) | 35 | 5 |

Studies of Domain Movements and Flexibility in Multidomain Proteins

Many proteins are composed of multiple domains connected by flexible linkers, and their function often relies on the relative movement of these domains. This compound is an ideal tool for characterizing these large-scale motions.

ATP-binding cassette (ABC) transporters are a large family of membrane proteins that use the energy of ATP hydrolysis to move substrates across cell membranes. They typically undergo a dramatic conformational change, switching between an inward-facing and an outward-facing state. nih.govnih.govmdpi.comresearchgate.net By placing this compound labels on different domains, researchers can use DEER to measure the distances between them in the different conformational states, providing a detailed picture of the transport cycle.

The flexibility of different regions within a protein can also be assessed by analyzing the EPR spectral lineshape of a single this compound label. A broader spectrum indicates a more restricted, less flexible environment, while a narrower spectrum is indicative of greater mobility. This has been applied to numerous proteins, including T4 Lysozyme, to map the flexibility of different secondary structure elements. nih.govresearchgate.net

| Labeled Sites | Conformation | Measured Distance (Å) |

|---|---|---|

| Nucleotide Binding Domain 1 - Nucleotide Binding Domain 2 | Inward-Facing (Apo) | ~50 |

| Outward-Facing (ATP-bound) | ~30 | |

| Transmembrane Helix 4 - Transmembrane Helix 10 | Inward-Facing (Apo) | ~20 |

| Outward-Facing (ATP-bound) | ~40 |

Analysis of Protein Dynamics in Response to Environmental Stimuli

The dynamic behavior of proteins is often sensitive to changes in their environment, such as pH, temperature, and ionic strength. This compound allows for the investigation of how these stimuli affect protein structure and flexibility.

Temperature also has a profound effect on protein dynamics. Studies on proteins like ribonuclease-A have shown that as temperature increases, the protein expands, and the mobility of individual residues, which can be monitored by the EPR lineshape of this compound, also increases. nih.gov These studies provide insights into the thermal stability and dynamics of proteins.

| pH | Overall Conformation | Domain Arrangement |

|---|---|---|

| Neutral | Tight, compact | All four domains are closely packed |

| Acidic | Elongated | Three IgG-binding domains form an extended structure, N-terminal domain unfolds |

Proxyl Mts in Membrane Protein Biophysical Research

Challenges and Advancements in Membrane Protein Structural Characterization

Determining the three-dimensional structure of membrane proteins is a formidable task. Their inherent flexibility and the need for a membrane-like environment for proper folding and function often hinder crystallization efforts. mdpi.comamu.edu.pl While techniques like X-ray crystallography and cryo-electron microscopy have provided invaluable high-resolution structures, they often capture the protein in a single, static conformation. nih.gov This overlooks the dynamic nature of membrane proteins, which is frequently crucial for their function. nih.gov

Furthermore, the artificial environments used to solubilize and stabilize membrane proteins for structural studies, such as detergent micelles, can sometimes influence the protein's conformation in a non-physiological manner. researchgate.net For instance, detergent solubilization has been shown to trap some membrane proteins in non-activatable states, highlighting the importance of studying these proteins in more native-like lipid environments. researchgate.net

Site-directed spin labeling with proxyl-MTS offers a significant advancement in overcoming these challenges. EPR spectroscopy can be performed on membrane proteins reconstituted into various lipid bilayer mimetics, such as liposomes and nanodiscs, which better mimic the native cell membrane. mdpi.comtandfonline.com This technique is not limited by the size of the protein and can provide information on the structure and dynamics of flexible regions that are often unresolved in high-resolution structures. elifesciences.org By introducing this compound at specific sites, researchers can gain insights into the protein's topology, the packing of its transmembrane helices, and the conformational changes it undergoes during its functional cycle. pnas.orgelifesciences.org

Determination of Membrane Protein Topology and Transmembrane Helix Packing using this compound

Understanding how a membrane protein is oriented within the lipid bilayer (its topology) and how its transmembrane helices are packed together is fundamental to elucidating its mechanism of action. elifesciences.orgpnas.org Site-directed spin labeling with this compound is a powerful method for mapping the topology of membrane proteins. elifesciences.org By systematically introducing cysteine residues along the polypeptide chain and labeling them with this compound, the accessibility of each labeled site to paramagnetic reagents in the aqueous solution versus the hydrophobic membrane core can be determined. This provides a detailed map of which segments are exposed to the cytoplasm or the extracellular space and which are embedded within the membrane. nih.gov

In a study on the ATP synthase subunit a, this compound was attached to a specific cysteine residue (position 223) to probe the interactions between transmembrane helices (TMHs) IV and V. nih.gov The spin label induced noticeable line broadening of NMR signals for residues in its proximity, indicating that the loop connecting TMHs IV and V folds in a manner consistent with its predicted membrane topology. nih.gov However, the absence of effects on more centrally located residues suggested that the helices might not pack in a parallel fashion in the solvent system used. nih.gov

The packing of transmembrane helices is crucial for the stability and function of many membrane proteins. pnas.org Double electron-electron resonance (DEER) spectroscopy, a pulsed EPR technique, can be used to measure the distances between two this compound labels introduced at different sites in the protein. nih.gov These distance measurements provide constraints for modeling the three-dimensional arrangement of helices.

| Protein | Labeled Residues | Technique | Findings | Reference |

| ATP synthase subunit a | 223 | Spin-Label Difference NMR | This compound at position 223 caused line broadening of residues 218–231 on helix IV and residues 239–247, 252, and 255 on helix V, confirming their proximity. | nih.gov |

| FhaC Transporter | 195 & 503 | PELDOR | The measured distance distribution between spin probes was consistent with the crystal structure, confirming the resting state conformation. | frontiersin.org |

| FhaC Transporter | 187 & 503 | PELDOR | The primary populated state showed a distance distribution in agreement with the crystal structure. | frontiersin.org |

| FhaC Transporter | 33 & 503 | PELDOR | A broad distance distribution was observed, with contributions centered at 4.2 and 4.6 nm, as predicted by rotamer libraries. | frontiersin.org |

Dynamics of Ion Channels, Transporters, and Receptors Probed by this compound

Membrane proteins are not static entities; they undergo a range of conformational changes to carry out their functions. pnas.org this compound coupled with EPR spectroscopy is exceptionally well-suited to capture these dynamic processes in ion channels, transporters, and receptors. pnas.orgnih.gov The EPR lineshape of the this compound label is sensitive to its rotational motion, which in turn reflects the dynamics of the protein backbone at the site of attachment. researchgate.net

In the study of ion channels, this compound has been used to investigate the gating mechanisms—the opening and closing of the channel pore. pnas.orgnih.gov For example, in the pentameric ligand-gated ion channel (pLGIC) GLIC, this compound was used to label cysteine residues introduced in the flexible loops that connect the extracellular ligand-binding domain to the transmembrane pore. researchgate.net By comparing the EPR spectra in the closed and desensitized states, researchers were able to detect significant, proton-induced movements in these loops, providing insights into the allosteric coupling between ligand binding and channel gating. researchgate.net

Similarly, the conformational changes that drive the transport cycle of membrane transporters have been extensively studied using this compound. pnas.orgnih.gov In the maltose (B56501) ABC transporter (MalE-MalK2), DEER measurements between this compound labels revealed that the transporter exists in multiple conformations depending on the presence of maltose and ATP. pnas.org The data indicated that in the absence of substrate and ATP, the transporter is in an open conformation, and the binding of ATP and the substrate-binding protein MalE induces a transition to a closed, outward-facing state. pnas.org

The table below summarizes findings from studies on the dynamics of the ABC transporter MolBc using this compound (referred to as MTSL in the study) and continuous-wave EPR spectroscopy. The changes in the EPR spectra upon ATP binding and hydrolysis reflect the conformational dynamics of the transporter.

| Labeled Residue in MolBc | Condition | Spectral Change upon ATP Binding | Interpretation | Reference |

| N93C | Detergent Micelles | Significant change in EPR lineshape | Cytoplasmic gate closure | tandfonline.com |

| I151C | Detergent Micelles | Significant change in EPR lineshape | Conformational change in response to nucleotide binding | tandfonline.com |

| N93C | Lipid Bilayer | Less pronounced change in EPR lineshape compared to micelles | Lipid bilayer resists large conformational changes | tandfonline.com |

| I151C | Lipid Bilayer | Less pronounced change in EPR lineshape compared to micelles | Reduced conformational flexibility in a lipid environment | tandfonline.com |

Conformational Changes of Membrane Proteins within Lipid Bilayer Mimetics

The lipid environment can significantly influence the structure and function of membrane proteins. researchgate.nettandfonline.com Therefore, studying these proteins in environments that mimic the cell membrane is crucial. Lipid bilayer mimetics, such as liposomes, nanodiscs, and bicelles, provide a more native-like context than detergent micelles. tandfonline.com this compound and EPR spectroscopy are invaluable tools for investigating how the lipid composition of these mimetics affects the conformational landscape of embedded proteins. tandfonline.com

A study on the ABC transporter MolBc demonstrated the profound impact of the lipid environment on its conformational dynamics. tandfonline.com When the protein was solubilized in detergent micelles, the binding of ATP induced a significant conformational change, corresponding to the closure of the cytoplasmic gate. tandfonline.com However, when the transporter was reconstituted into a lipid bilayer, the ATP-induced conformational change was less extensive. tandfonline.com This suggests that the lipid bilayer provides a more restrictive environment, modulating the conformational flexibility of the transporter. tandfonline.com

In another example, the structure of the Nogo-66 protein, which is anchored to the cell membrane, was found to be disordered in aqueous solution but adopted a defined helical structure in the presence of dodecylphosphocholine (B1670865) (DPC) micelles, a simple membrane mimetic. pnas.org Paramagnetic relaxation enhancement (PRE) NMR, using this compound at specific sites, provided long-range distance restraints that were crucial for determining the structure of the protein in this membrane-like environment. pnas.org

The table below presents data on the conformational states of the FhaC transporter in different membrane mimetics, as determined by DEER distance measurements between this compound labels.

| Labeled Residues | Membrane Mimetic | Main Distance Population(s) | Interpretation | Reference |

| 195 & 503 | bOG Micelles | ~5.2 nm | Consistent with the closed, resting state crystal structure. | nih.gov |

| 187 & 503 | bOG Micelles | ~3.8 nm | Consistent with the closed, resting state crystal structure. | nih.gov |

| 195 & 503 | Nanodiscs | ~5.2 nm and ~3.8 nm | Coexistence of closed and a more open conformation. | nih.gov |

| 187 & 503 | Nanodiscs | ~3.8 nm and ~4.8 nm | Presence of multiple conformational states. | nih.gov |

Probing the Environment of Membrane-Associated Segments with this compound

This compound can also be used to probe the local environment of specific protein segments, such as their depth of insertion into the membrane and their exposure to water or lipids. This is achieved through power saturation EPR experiments, where the accessibility of the this compound label to paramagnetic relaxing agents present in either the aqueous or the lipid phase is measured. nih.gov

For peptides that associate with the surface of membranes, this technique can determine their orientation and depth of immersion in the lipid bilayer. For instance, the tryptophan residue, often found at the membrane-water interface, plays a key role in anchoring membrane proteins. By placing a this compound label near such residues, their interaction with the membrane can be quantitatively assessed.

In the case of the Nogo-66 protein, this compound was used in conjunction with paramagnetic lipids to map the regions of the protein that interact with the DPC micelle. pnas.org The results showed that specific segments of the protein were in close contact with the detergent molecules, providing a detailed picture of how the protein is oriented on the surface of the membrane mimetic. pnas.org These environmental parameters are critical for understanding how peripheral membrane proteins and the extramembranous domains of integral membrane proteins interact with the lipid bilayer to carry out their functions.

Proxyl Mts in the Study of Intrinsically Disordered Proteins Idps and Regions Idrs

Methodological Considerations for Spin Labeling Highly Flexible Protein Segments

Spin labeling of highly flexible protein segments, characteristic of IDPs, necessitates careful methodological considerations. SDSL typically involves the attachment of a nitroxide spin label to a specific amino acid residue, frequently a cysteine residue introduced via site-directed mutagenesis frontiersin.orgnih.gov. Proxyl-MTS reacts with cysteine residues through its maleimide (B117702) group, forming a stable thioether bond frontiersin.org. This type of covalent linkage is advantageous in certain studies as it prevents the release of the label in the presence of reducing agents frontiersin.org. However, maleimido-functionalized labels like proxyl can be more sterically demanding compared to other spin labels such as MTSL (methanethiosulfonate spin label) and may react with amine groups at elevated pH researchgate.netfrontiersin.org.

The selection of the spin label and the site of attachment are paramount for accurately reporting on the local environment and dynamics of the protein segment researchgate.netresearchgate.net. In highly flexible regions, the EPR spectrum of the spin label is influenced by both the intrinsic mobility of the label and the high flexibility of the protein side chain, leading to narrow spectral lines nih.gov. Rigorous control experiments are essential for all labeling techniques to ensure that the presence of the label does not significantly alter the protein's behavior or structure frontiersin.org.

Characterization of Conformational Ensembles and Residual Structure in IDPs

IDPs exist not as a single fixed structure but as dynamic conformational ensembles nih.gov257.czarxiv.orgbiorxiv.org. A primary objective in IDP research is the characterization of these ensembles and the identification of any transient or residual structural elements they may contain nih.govresearchgate.net. SDSL-EPR, employing spin labels like this compound, can provide valuable insights into the local dynamics and conformational preferences of IDPs elifesciences.orgmdpi.com. The shape of the continuous wave (CW) EPR spectrum is highly sensitive to spin label dynamics occurring on timescales from 100 picoseconds to 100 nanoseconds, which are directly influenced by the protein's structure and dynamics elifesciences.org.

In cases where multiple conformational states coexist, resulting in complex EPR spectra, lineshape analysis can sometimes be used to deconvolute these superimposed signals and describe the conformational equilibria elifesciences.org. While a comprehensive theoretical framework for spin label motion exists, the interpretation of CW EPR lineshapes can be challenging due to the large number of parameters involved elifesciences.org. Nevertheless, by strategically introducing spin labels at multiple sites along the protein sequence, researchers can probe subtle changes in structure and dynamics elifesciences.org.

Studies on IDPs such as Tau, utilizing spin labels including proxyl, have demonstrated that these proteins maintain high flexibility in specific regions even when interacting with binding partners researchgate.netnih.gov. EPR analyses can indicate that segments of a protein remain largely disordered following association with a partner, evidenced by the lack of significant spectral modifications frontiersin.org.

Dynamic Interplay of IDPs with Binding Partners and Crowding Agents

The biological functions of IDPs are frequently mediated by dynamic interactions with diverse binding partners researchgate.netspringernature.comuzh.ch. These interactions can lead to various outcomes, including the partial or complete folding of the IDP upon binding (referred to as folding-upon-binding) or the formation of dynamic "fuzzy" complexes where the IDP retains a degree of disorder in the bound state researchgate.netspringernature.comresearchgate.net. SDSL-EPR, with probes like this compound, is capable of monitoring the changes in dynamics and conformation of IDPs upon interaction with their partners researchgate.netresearchgate.net.

For instance, investigations into the interaction between Tau and microtubules have employed both MTSL and proxyl spin labels to study Tau's dynamics upon binding researchgate.netnih.govresearchgate.net. These studies have revealed that Tau can remain highly flexible in the vicinity of spin-labeled cysteine residues even when bound to microtubules, supporting the concept of "fuzziness" in Tau-microtubule complexes researchgate.netnih.gov. The choice of spin label is critical for obtaining relevant functional information on these complexes researchgate.netresearchgate.net. In some instances, unexpected label release observed with MTSL, attributed to thiol-disulfide exchange, underscored the benefit of using maleimido-functionalized labels like proxyl to avoid such artifacts researchgate.netfrontiersin.orgnih.gov.

Macromolecular crowding, the effect of high concentrations of other molecules within the cellular milieu, can also significantly impact the behavior of IDPs nih.govmdpi-res.comacs.org. Crowding can influence protein structure, folding, and interactions nih.govacs.org. While crowding may sometimes promote molecular compaction or folding, it can also affect the dynamic interplay of IDPs with their binding partners nih.gov. SDSL-EPR could potentially be combined with studies involving crowding agents to investigate their effects on the conformational ensembles and interaction dynamics of spin-labeled IDPs, although specific detailed examples using this compound in this context were not extensively found in the search results.

Monitoring Folding-Upon-Binding Events in IDPs using this compound

A fundamental aspect of IDP function is their capacity to undergo structural transitions, such as folding, upon binding to a partner molecule researchgate.netspringernature.comresearchgate.netnih.gov. This folding-upon-binding mechanism contributes to the high specificity and regulatory capabilities of IDP interactions researchgate.netspringernature.comresearchgate.net. SDSL-EPR is a powerful technique for detecting such structural transitions at a residue-specific level frontiersin.orgresearchgate.netresearchgate.net. By strategically placing spin labels at various positions along the IDP sequence, researchers can monitor changes in local mobility and environment upon the introduction of a binding partner. A reduction in the mobility of the spin label, reflected in alterations in the EPR spectrum, can indicate a transition from a disordered to a more ordered state elifesciences.org.

While the search results highlight the general utility of SDSL-EPR for monitoring folding events in IDPs frontiersin.orgresearchgate.netresearchgate.net and identify proxyl as a suitable spin label researchgate.netfrontiersin.org, specific detailed research findings focusing exclusively on monitoring folding-upon-binding events in IDPs solely using this compound across a wide range of protein examples were not extensively provided. However, the underlying principle remains valid: changes in the EPR spectrum of a this compound label at a specific site within an IDP upon binding to a partner can serve as a sensitive reporter for local structural changes, including induced folding frontiersin.orgresearchgate.netelifesciences.org. Studies on proteins like the N-TAIL of MeV N protein, employing different spin labels including a phosphorylated maleimido proxyl, have demonstrated induced folding upon interaction with a partner protein, monitored via SDSL-EPR researchgate.net. This illustrates the potential of maleimido-proxyl labels in observing disorder-to-order transitions.

Computational Integration and Theoretical Advancements for Proxyl Mts Epr Data

Molecular Dynamics (MD) Simulations in Conjunction with Proxyl-MTS EPR Data

Molecular Dynamics (MD) simulations play a crucial role in understanding the dynamic behavior of biomolecules and attached spin labels like this compound. By simulating the movements of atoms and molecules over time, MD can provide trajectories that capture the conformational landscape and motional properties relevant to EPR spectra. elifesciences.orgaps.orgrsc.orgpitt.eduresearchgate.net The combination of MD simulations with EPR data allows for a more comprehensive understanding of protein structure and dynamics than either technique alone. elifesciences.org

Simulation of Spin Label Dynamics and EPR Spectra

MD simulations can be used to model the dynamics of both the protein and the attached this compound spin label. elifesciences.orgrsc.orgethz.ch The flexible tether connecting the nitroxide moiety of this compound to the protein backbone allows the spin label to sample a range of conformations, and its motion is influenced by the local protein environment and the protein's own dynamics. nih.govethz.ch Simulating these spin label dynamics is essential for accurately interpreting EPR spectra, as the lineshape of continuous wave (CW) EPR spectra is highly sensitive to motions on the picosecond to nanosecond timescale. nih.gov

Methods have been developed to simulate EPR spectra directly from MD trajectories. aps.orgrsc.org These approaches involve calculating the orientation-dependent magnetic tensors (g-tensor and hyperfine coupling tensor) of the nitroxide radical along the simulation trajectory and then using theoretical frameworks, such as the stochastic Liouville equation (SLE) or the Model-Free approach, to compute the expected EPR spectrum. elifesciences.orgrsc.org Comparing simulated spectra with experimental CW EPR spectra allows for validation of the MD trajectories and provides insights into the rates and amplitudes of spin label motion. elifesciences.orgnih.gov

Refining Protein Structural Ensembles using EPR-Derived Restraints

EPR experiments, particularly pulsed dipolar spectroscopy (PDS) techniques like Double Electron-Electron Resonance (DEER), provide distance distributions between pairs of spin labels. elifesciences.orgnih.govethz.ch These distance distributions report on the conformational ensemble of the protein. elifesciences.orgnih.gov MD simulations can be used to generate conformational ensembles, and the distances between spin-labeled sites can be calculated from the simulation trajectories. elifesciences.orgpitt.edu

By incorporating EPR-derived distance restraints into MD simulations or other structural modeling techniques, the generated conformational ensembles can be refined to be consistent with the experimental data. elifesciences.orgnih.govpitt.eduresearchgate.net Techniques such as restrained-ensemble MD and ensemble-biased metadynamics have been developed for this purpose. elifesciences.orgpitt.edu This integrative approach allows for the determination of more accurate and detailed structural models, including the characterization of sparsely populated conformational states that may be functionally relevant. elifesciences.orgresearchgate.net

Force Field Parameterization for this compound Spin Labels

Accurate force field parameters are critical for obtaining reliable results from MD simulations of this compound labeled proteins. Force fields describe the potential energy of a molecular system based on the positions of its atoms, and they include parameters for bond lengths, angles, dihedrals, and non-bonded interactions. uiuc.eduresearchgate.net Developing parameters for spin labels like this compound is challenging due to the presence of the unpaired electron and the unique chemical environment of the nitroxide group. nih.gov

While parameters for commonly used spin labels, including this compound (or MTSL), have been developed and incorporated into some force fields and computational tools like CHARMM-GUI, independent parameterization may still be necessary, particularly when considering atomic charges. elifesciences.orgresearchgate.netnih.gov The development of accurate and transferable force field parameters for spin labels remains an active area of research. elifesciences.orgnih.govresearchgate.net Tools like SwissParam can assist in generating parameters for small organic molecules, which can serve as a starting point for spin label parameterization. swissparam.ch

Development of Computational Tools for EPR Data Interpretation and Validation

The increasing complexity of EPR experiments and the wealth of data they produce necessitate the development of sophisticated computational tools for interpretation and validation. A variety of software packages are available that assist researchers in simulating EPR spectra, modeling spin label conformations, and integrating EPR data with structural models. elifesciences.orgresearchgate.netnih.govethz.ch

Tools like EasySpin are widely used for simulating EPR spectra based on spin Hamiltonian parameters and motional models. acs.orgunizar.es Other software packages, such as MMM, RosettaEPR, DEER-PREdict, chiLife, Mtssl-Wizard, mtsslSuite, and PRONOX, focus on modeling spin label conformations and using EPR data, particularly DEER distance distributions, for structural refinement and validation. nih.govresearchgate.netethz.ch These tools implement various approaches, including rotamer library analysis (RLA) and explicit spin label modeling, to account for the conformational flexibility of labels like this compound. nih.govresearchgate.net The ongoing development of these computational resources is crucial for advancing the field of integrative structural biology using EPR spectroscopy. elifesciences.orgnih.gov

Machine Learning Approaches for Predicting and Analyzing EPR Spectral Information

The application of machine learning (ML) approaches is an emerging area in the analysis and interpretation of EPR spectral information from spin-labeled systems. ML techniques have the potential to address some of the challenges associated with interpreting complex EPR spectra, particularly CW EPR spectra which represent a convolution of spin label and protein dynamics. elifesciences.orgnih.gov

Integrating ML with MD simulations offers a promising avenue for providing experimentally validated all-atom structural information and assisting with the interpretation of complex CW EPR spectra. elifesciences.orgresearchgate.net ML models could potentially be trained on large datasets of simulated or experimental EPR spectra to predict structural or dynamic parameters, or to classify different conformational states based on their spectral signatures. northwestern.eduresearchgate.netosti.gov While still in its early stages for this compound EPR data specifically, the application of machine learning holds significant potential for accelerating the analysis and enhancing the insights gained from EPR experiments. elifesciences.orgresearchgate.netnorthwestern.eduresearchgate.netosti.gov

Emerging Methodologies and Future Directions in Proxyl Mts Research

Innovations in Proxyl-MTS Analogues and Novel Spin Label Chemistries

The development of novel spin labels and analogues of this compound aims to overcome limitations of the standard label, such as its sensitivity to reducing conditions and the flexibility of its linker, which can complicate data interpretation. nih.govuni-osnabrueck.de While MTSL is the most popular nitroxide spin label due to its thiol selectivity and minimal impact on protein structure, alternatives are being explored. nih.govnih.gov

Innovations include maleimide-functionalized proxyl labels (referred to as Proxyl or P), which form a more stable thio-ether bond with cysteine residues, making them less susceptible to reduction. frontiersin.org However, these can be more sterically demanding than MTSL and may react with amines at high pH. frontiersin.org Another development is a phosphorylated proxyl label, which provides a well-resolved 6-line spectrum due to the coupling with a 31P nucleus, potentially offering additional structural information. frontiersin.org

Rigid spin labels are also being designed and synthesized to enable more accurate distance measurements by reducing the effects of internal label motion. unl.edu Examples include spirocyclohexyl nitroxide analogues, which have shown promise for distance measurements at higher temperatures compared to conventional labels. unl.edu Additionally, "click chemistry" is being utilized to site-specifically incorporate spin labels, including proxyl derivatives, into biomolecules like nucleic acids, expanding the range of systems that can be studied. nih.govglenresearch.commdpi.com

Multi-Frequency and High-Field EPR Applications for Enhanced Resolution

Multi-frequency and high-field EPR techniques offer enhanced spectral resolution and access to different aspects of spin label dynamics and environment, providing richer information than conventional X-band EPR (typically 9.5 GHz/0.34 T). acs.orgresearchgate.net High-field EPR (fields above 7 T, frequencies 95-700 GHz) can increase sensitivity and improve the resolution of the g-tensor, which is particularly useful for studying organic radicals like nitroxides. acs.orgresearchgate.netprisner.deethz.ch

Different frequency bands provide varying sensitivity to the orientation and dynamics of the spin label. For nitroxides, X-band EPR spectra are primarily influenced by the hyperfine anisotropy, while higher fields and frequencies are required to resolve the g-tensor anisotropy. acs.org Experiments at Q-band (ca. 34 GHz), W-band (ca. 94 GHz), and even higher frequencies (e.g., 180 GHz, 263 GHz) allow for a more detailed analysis of spin label motion and local environment, including g-strain effects. acs.orgprisner.debridge12.com The increased resolution at higher fields enables a more detailed investigation of structural and conformational changes. prisner.de

Cryogenic Temperature Studies and Advanced EPR Data Acquisition Techniques

Cryogenic temperatures are often employed in EPR experiments, particularly in pulsed EPR techniques like Double Electron-Electron Resonance (DEER), to slow down spin label motion and increase phase memory relaxation times, which is crucial for measuring longer distances. unl.edunih.gov Studies at cryogenic temperatures, typically 50-65 K or below, require specialized equipment like cryostats. unl.educore.ac.ukaac-research.at

Advanced data acquisition techniques, such as rapid scan EPR, are being developed and implemented at cryogenic temperatures to improve sensitivity and reduce experimental time. core.ac.uk Pulsed EPR methods, including echo-detected (ED) EPR spectra, are increasingly used at cryogenic temperatures to investigate biophysical properties and librational dynamics of labeled systems in low-temperature phases. nih.gov These techniques allow for the determination of parameters related to motion, such as mean-square angular amplitude and rotational correlation time. nih.gov

Correlative Approaches Integrating this compound EPR with Complementary Biophysical Methods

Integrating this compound EPR data with information from other biophysical techniques provides a more comprehensive understanding of biomolecular systems. whiterose.ac.uk EPR spectroscopy offers unique insights into local dynamics and distances, which complement structural information obtained from methods like X-ray crystallography, cryo-electron microscopy (cryo-EM), and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.net

Correlative approaches can involve combining EPR data with molecular dynamics (MD) simulations to refine structural models and understand the dynamic ensembles of proteins. nih.gov DEER-derived distance distributions can be directly compared with MD trajectories, allowing for the validation and refinement of simulation parameters, including those for spin labels like MTSSL. nih.govampere-society.org

Other complementary techniques include fluorescence spectroscopy (e.g., FRET), which can provide information on distances and conformational changes, and various biochemical methods like crosslinking and chromatographic techniques used to identify protein interaction interfaces. ttuhsc.eduresearchgate.net The integration of data from multiple orthogonal tools, even if applied to different samples or at different times, is a growing trend in single-molecule biophysics to gain deeper biological insights. whiterose.ac.uk

Addressing Current Limitations and Advancing the Information Content of this compound Studies

Despite its widespread use, this compound and SDSL-EPR have limitations that researchers are actively addressing to advance the information content of these studies. One limitation is the flexibility of the MTSL linker, which can lead to uncertainty in the precise position of the nitroxide relative to the protein backbone, affecting distance measurements and interpretation. nih.gov The development of more rigid spin labels aims to mitigate this issue. unl.edu

Another challenge is the potential for the spin label to perturb the native structure or dynamics of the biomolecule. nih.govfrontiersin.org Careful control experiments comparing labeled mutants with wild-type proteins are essential to assess the invasiveness of the label. frontiersin.org

Advancing the information content also involves improving data analysis methods, particularly for complex systems or when dealing with heterogeneous conformational ensembles. nih.gov This includes the development of sophisticated computational tools and modeling approaches to interpret EPR spectra and extract parameters related to dynamics, distances, and orientations. core.ac.uknih.gov

Future directions include exploring the use of this compound and other spin labels in more complex biological environments, such as in-cell EPR, which requires improved sensitivity and stability of the spin labels. mdpi.com Furthermore, there is a continuous effort to develop new labeling strategies and spin chemistries that allow for site-specific labeling of a wider range of biomolecules and functional groups beyond accessible cysteine residues. uni-osnabrueck.denih.gov

By addressing these limitations and continuing to innovate in spin label design, EPR technology, and data integration, the field aims to unlock the full potential of this compound and SDSL-EPR for studying the intricate world of biomolecular structure and dynamics.

Q & A

Q. What are the critical chemical properties of proxyl-MTS that dictate its experimental handling and application?

Methodological Answer: this compound ((1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl methanethiosulfonate) is a thiol-specific spin label with distinct physicochemical properties:

- Solubility : Limited solubility in water and polar solvents (e.g., DMSO, methanol) necessitates careful solvent selection to avoid precipitation during protein labeling .

- Reactivity : Reacts selectively with free thiol (-SH) groups via disulfide bond formation, requiring reducing agent-free buffers to preserve reactivity .

- Stability : Degrades rapidly in aqueous solutions; experiments should be conducted under inert atmospheres (e.g., nitrogen) to minimize oxidation .

| Property | Details | Experimental Consideration |

|---|---|---|

| Molecular Weight | 266.4 g/mol | Quantification via UV-Vis or MS |

| Solubility | ~2 mg/mL in DMSO | Pre-dissolve in anhydrous DMSO |

| Reaction pH Range | 6.5–8.5 | Use phosphate or Tris buffers |

Q. How can researchers confirm successful covalent attachment of this compound to target proteins?

Methodological Answer:

- Mass Spectrometry (MS) : Detect mass shifts corresponding to this compound conjugation (+265 Da) .

- EPR Spectroscopy : Validate spin label incorporation by observing characteristic triplet signals from nitroxide radicals .

- Thiol Quantification Assays : Use Ellman’s reagent (DTNB) pre- and post-labeling to measure free thiol depletion .

Advanced Research Questions

Q. How do rotational dynamics of this compound affect EPR spectral interpretations in protein conformational studies?

Methodological Answer:

- Spectral Simulation : Use software like EasySpin to model EPR spectra, accounting for label mobility and protein flexibility. Compare simulated vs. experimental spectra to infer conformational states .

- Rigid vs. Flexible Sites : this compound’s minimal rotational freedom (due to short tether length) provides high spatial resolution but may overreport rigidity in dynamic regions. Cross-validate with mutagenesis or solvent accessibility studies .

Q. What strategies resolve discrepancies between this compound-derived structural data and crystallographic/NMR findings?

Methodological Answer:

- Multi-Technique Integration : Combine EPR distance measurements (from this compound) with NMR NOEs or X-ray crystallography to reconcile conflicting data. For example, EPR may capture dynamic states missed in static structures .

- Error Analysis : Quantify positional uncertainty in EPR-derived distances (e.g., using Gaussian distributions) and compare with crystallographic B-factors .

- Controlled Denaturation Experiments : Test if structural discrepancies arise from labeling-induced perturbations by comparing labeled/unlabeled protein stability via CD spectroscopy .

Q. How can this compound be integrated into multi-technique frameworks to study protein-membrane interactions?

Methodological Answer:

- EPR + Molecular Dynamics (MD) : Use EPR-derived distance constraints to refine MD simulations of membrane-embedded proteins. This compound’s small size minimizes steric interference, enabling accurate lipid bilayer modeling .

- Site-Directed Spin Labeling (SDSL) : Label multiple cysteine mutants to map membrane topology. Compare accessibility to lipid-soluble vs. water-soluble paramagnetic agents .

Data Contradiction and Reproducibility

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.